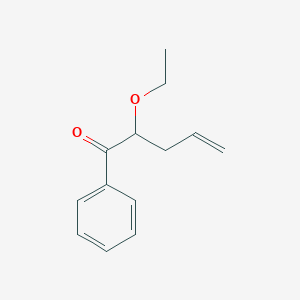![molecular formula C2H4P2Se3 B14243645 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane CAS No. 185347-02-8](/img/structure/B14243645.png)
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane is a unique organophosphorus compound characterized by the presence of selenium atoms in its bicyclic structure. The compound’s molecular formula is C2H4P2Se3, and it consists of 4 hydrogen atoms, 2 carbon atoms, 2 phosphorus atoms, and 3 selenium atoms
Analyse Chemischer Reaktionen
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield selenium oxides, while reduction reactions could produce selenides .
Wissenschaftliche Forschungsanwendungen
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other organophosphorus compounds. In biology and medicine, its selenium content makes it a candidate for studying selenium’s role in biological systems and potential therapeutic applications. In industry, the compound’s unique properties may be leveraged for developing new materials and catalysts .
Wirkmechanismus
The mechanism of action of 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways in biological systems. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,3,5,6,7-Pentaselena-1,4-diphosphabicyclo[2.2.1]heptane and 2,3,5,6,7-Pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane . These compounds share a similar bicyclic structure but differ in the number and type of heteroatoms (selenium or oxygen) present. The uniqueness of this compound lies in its specific arrangement of selenium atoms, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
185347-02-8 |
|---|---|
Molekularformel |
C2H4P2Se3 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
2,5,7-triselena-1,4-diphosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C2H4P2Se3/c1-3-6-2-4(5-1)7-3/h1-2H2 |
InChI-Schlüssel |
UBLGOEULVQNGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1P2[Se]CP([Se]1)[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


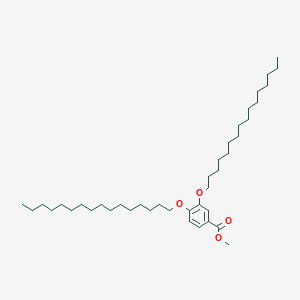
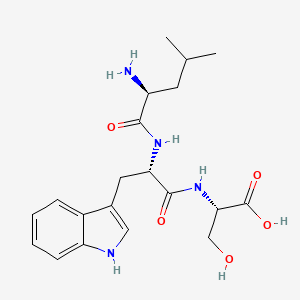
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
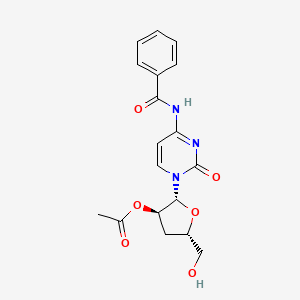
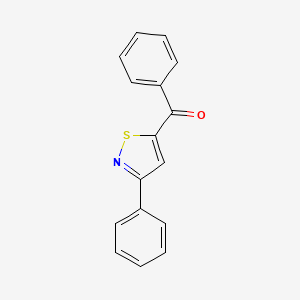

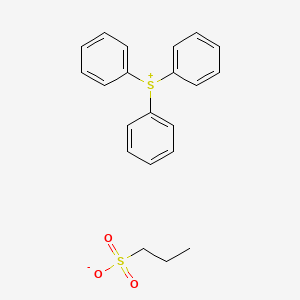
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
